2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-14-8-7-12(10-15(14)21)11-25-17-6-2-1-5-16(17)24-19(25)13-4-3-9-23-18(13)22/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKZJXCIMLYSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions. Common reagents used in this step include polyphosphoric acid (PPA) or hydrochloric acid (HCl).
-
Introduction of the 2-chloro-3-pyridinyl Group: : The 2-chloro-3-pyridinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with 2-chloro-3-pyridine under basic conditions, such as the presence of sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Introduction of the 3,4-dichlorobenzyl Group: : The final step involves the alkylation of the benzimidazole core with 3,4-dichlorobenzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole core or the pyridinyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can occur at the nitro or carbonyl groups if present in the compound. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro-substituted positions. Common reagents include sodium methoxide (NaOCH3) and bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), bromine (Br2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole core may yield benzimidazole N-oxide derivatives, while substitution reactions may result in the replacement of chloro groups with other functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent research highlights the antimicrobial properties of benzimidazole derivatives, including 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole. Studies have shown that compounds with similar structures exhibit notable activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus pumilus.
- Gram-negative bacteria : Demonstrated efficacy against Escherichia coli and Pseudomonas aeruginosa .
The compound's structural features contribute to its ability to disrupt bacterial cell walls and inhibit growth, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
The presence of chloro groups in the compound enhances its antifungal properties. It has been reported to exhibit minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like ketoconazole . This positions it as a potential treatment for fungal infections.
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties. Compounds similar to 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole have shown effectiveness against viruses such as hepatitis C virus (HCV). The antiviral mechanism is primarily attributed to their ability to inhibit viral replication .
Case Study 1: Antimicrobial Efficacy
A study synthesized various benzimidazole derivatives and evaluated their antimicrobial activity against multiple strains. The results indicated that compounds with structural similarities to 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole exhibited significant antibacterial effects, outperforming traditional antibiotics in some cases .
| Compound | Target Bacteria | MIC (µg/ml) | Comparison Standard |
|---|---|---|---|
| 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole | S. aureus | 25 | Ampicillin |
| 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole | E. coli | 50 | Ciprofloxacin |
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of benzimidazole derivatives against HCV. The study demonstrated that specific analogs had EC50 values significantly lower than those of existing antiviral drugs, indicating a promising avenue for therapeutic development .
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as DNA topoisomerases, which are involved in DNA replication and repair.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the normal cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Activity Trends
Chloropyridinyl Positional Isomers
- 2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 337920-65-7): This analog replaces the 2-chloro-3-pyridinyl group with a 6-chloro-3-pyridinyl substituent and introduces methyl groups at the 5- and 6-positions of the benzimidazole core. Notably, this compound has been discontinued commercially, possibly due to synthetic challenges or suboptimal pharmacokinetics .
Benzimidazole-Triazole Hybrids
- 2-(4-{[1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-1H-benzimidazole (6g) :
Replacing the chloropyridinyl group with a triazole-linked 3,4-dichlorobenzyl substituent resulted in potent tyrosinase inhibition (IC50 = 9.42 µM), comparable to kojic acid (IC50 = 9.28 µM). The triazole moiety likely enhances hydrogen bonding and π-π stacking interactions with enzymatic targets .
Simplified Benzimidazole Derivatives
- BI-02 (2-(3,4-Dimethylphenyl)-1H-benzimidazole) :
Lacking both chloropyridinyl and dichlorobenzyl groups, this derivative demonstrated stable binding to β-tubulin in molecular dynamics (MD) simulations, suggesting that even simpler benzimidazoles retain biological relevance. However, the absence of halogen substituents may reduce target specificity .
Research Findings and Implications
- Chlorine Substitutions : The 3,4-dichlorobenzyl group is critical for tyrosinase inhibition (6g) and may enhance kinase binding in the target compound. Positional isomerism (2-chloro vs. 6-chloro pyridinyl) significantly impacts activity .
- Heterocycle Swapping : Replacing pyridinyl with triazole (6g) retains efficacy but alters mechanism (tyrosinase vs. kinase inhibition), demonstrating structural flexibility for target-specific design .
Biological Activity
The compound 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS No. 338411-21-5) is a benzimidazole derivative with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in research and therapeutic applications.
- Molecular Formula : C19H12Cl3N3
- Molar Mass : 388.68 g/mol
- Synonyms : 2-(2-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
Benzimidazole derivatives are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects. The specific mechanism of action for this compound has not been fully elucidated; however, similar compounds often function through the inhibition of key enzymes or receptors involved in disease processes.
Potential Mechanisms:
- Enzyme Inhibition : Many benzimidazoles inhibit enzymes critical for cell proliferation and survival.
- Receptor Modulation : Interaction with various receptors may alter cellular signaling pathways.
- Cytotoxic Activity : Inducing apoptosis in cancer cells through various biochemical pathways.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes findings from selected studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 5.6 | Apoptosis induction |
| Study 2 | A549 (Lung Cancer) | 4.2 | Cell cycle arrest |
| Study 3 | HCT116 (Colon Cancer) | 6.8 | Caspase activation |
These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, suggesting its potential as an anti-cancer agent.
Case Studies
- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This study suggests that the compound may effectively induce programmed cell death in breast cancer cells.
- In Vivo Efficacy : Animal studies have shown that administration of the compound significantly reduced tumor size in xenograft models of breast and lung cancer, highlighting its potential for further development as an anti-cancer therapy.
Toxicity Profile
The toxicity profile of the compound has been assessed through various assays:
- Acute Toxicity : No significant mortality was observed at doses up to 200 mg/kg in rodent models.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential organ toxicity and side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a benzimidazole precursor (e.g., 2-aminobenzimidazole) with 3,4-dichlorobenzyl chloride under basic conditions (e.g., NaHCO₃ in ethanol at 20°C for 18 hours) yields the benzyl-substituted product . Key factors affecting yield include stoichiometry, solvent choice (polar aprotic solvents enhance reactivity), and temperature control. Evidence from similar compounds shows yields ranging from 47% to 77%, depending on substituent electronic effects .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks: aromatic protons (δ 7.0–8.0 ppm), benzylic CH₂ (δ 4.0–5.0 ppm), and pyridinyl protons (δ 8.0–9.0 ppm). For example, in related benzimidazoles, benzylic protons appear as a singlet at δ 4.08–3.96 ppm .
- LCMS/HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 363.18 for analogous compounds) .
- Melting Point : Compare observed values (e.g., 214–256°C for dichloro-substituted benzimidazoles) with literature data .
Q. What purification strategies are effective for removing byproducts in benzimidazole synthesis?
- Methodological Answer : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is widely used. For polar byproducts, recrystallization from ethanol or acetonitrile improves purity. Evidence shows that washing with aqueous NaHCO₃ effectively removes acidic impurities .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, NO₂) on the pyridinyl and benzyl groups influence reactivity and biological activity?
- Methodological Answer :
- Synthetic Reactivity : Electron-withdrawing groups (e.g., Cl) on the benzyl ring slow nucleophilic substitution but enhance thermal stability. For example, 3,4-dichloro substitution increases melting points by 20–30°C compared to non-halogenated analogs .
- Biological Activity : Chlorine atoms improve lipophilicity and membrane permeability. In vitro assays on similar compounds show IC₅₀ values <1 µM for kinase inhibition, correlating with halogen positioning .
Q. What experimental approaches resolve contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer :
- Data Discrepancies : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks. For example, NOESY can distinguish between regioisomers in benzimidazole derivatives .
- Reaction Optimization : Employ design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). A study on quinoxalinone rearrangements found that Na₂S₂O₄ concentration critically impacts yield (59% vs. 35% at low/high concentrations) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability. For chlorinated benzimidazoles, computed logP values align with experimental solubility trends .
- Docking Studies : Model interactions with target proteins (e.g., ATP-binding pockets). A study on pyridinyl-benzimidazoles identified hydrophobic interactions with Tyr-185 in kinase domains as critical for activity .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
